N-phenylpiperazine-1-carboxamide
Overview
Description
N-phenylpiperazine-1-carboxamide: is a chemical compound with the molecular formula C11H15N3O . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in medicinal chemistry and pharmaceutical research due to its unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction between 1,2-diamine derivatives and diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Ring Opening of Aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes Bearing Amino Groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine derivatives.
Industrial Production Methods: Industrial production methods for N-phenylpiperazine-1-carboxamide typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-phenylpiperazine-1-carboxamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry: N-phenylpiperazine-1-carboxamide is used as a building block in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a model compound for investigating the binding mechanisms of piperazine derivatives to receptors and enzymes .
Medicine: this compound has shown potential as a therapeutic agent due to its ability to interact with various biological targets. It is being investigated for its potential use in treating diseases related to the cardiovascular system by mediating the signal pathway of α1-adrenoceptor .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. For example, N-phenylpiperazine derivatives are known to bind to the α1A-adrenoceptor, mediating the signal pathway and exerting effects on the cardiovascular system . The binding involves the formation of hydrogen bonds and electrostatic interactions with key amino acid residues in the receptor .
Comparison with Similar Compounds
1-Phenylpiperazine: Similar in structure but lacks the carboxamide group.
N-methylpiperazine: Contains a methyl group instead of a phenyl group.
Piperazine: The parent compound without any substituents.
Uniqueness: N-phenylpiperazine-1-carboxamide is unique due to the presence of both the phenyl and carboxamide groups, which confer distinct chemical and biological properties. The carboxamide group enhances its ability to form hydrogen bonds, while the phenyl group contributes to its hydrophobic interactions and binding affinity to biological targets .
Properties
IUPAC Name |
N-phenylpiperazine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(14-8-6-12-7-9-14)13-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQDVKYOHVLZPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426724 | |
Record name | N-phenylpiperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115994-87-1 | |
Record name | N-phenylpiperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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